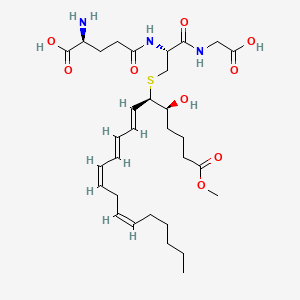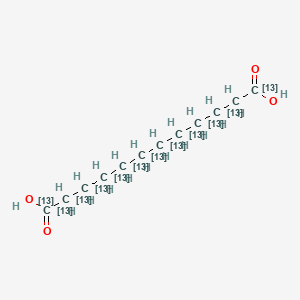
7-Bromo Darifenacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo Darifenacin: is a derivative of Darifenacin, a selective muscarinic M3 receptor antagonist. Darifenacin is primarily used to treat urinary incontinence by reducing bladder muscle contractions. The addition of a bromine atom at the 7th position of the benzofuran ring in Darifenacin results in this compound, which may exhibit unique pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo Darifenacin involves the bromination of Darifenacin. The process typically includes the following steps:
Bromination: Darifenacin is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial-grade brominating agents and solvents in large reactors.
Purification: Employing large-scale purification techniques such as industrial chromatography or crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions: 7-Bromo Darifenacin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: 7-Bromo Darifenacin is used as a reference standard in analytical chemistry for the development and validation of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the pharmacological effects of muscarinic receptor antagonists and their role in bladder function and other physiological processes .
Medicine: The compound is investigated for its potential therapeutic applications in treating overactive bladder syndrome and other conditions related to muscarinic receptor activity .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations targeting muscarinic receptors .
作用机制
7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .
相似化合物的比较
Darifenacin: The parent compound, which is also a selective muscarinic M3 receptor antagonist.
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Myrbetriq (Mirabegron): A beta-3 adrenergic agonist used for similar indications.
Comparison:
Selectivity: 7-Bromo Darifenacin, like Darifenacin, is highly selective for the M3 receptor, whereas Oxybutynin has broader muscarinic receptor activity.
Side Effects: Due to its selectivity, this compound may have fewer side effects related to non-M3 muscarinic receptor blockade compared to Oxybutynin.
属性
CAS 编号 |
1391080-43-5 |
|---|---|
分子式 |
C28H29BrN2O2 |
分子量 |
505.456 |
IUPAC 名称 |
2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1 |
InChI 键 |
OAVXDCGPWGKRGX-XMMPIXPASA-N |
SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br |
同义词 |
(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)
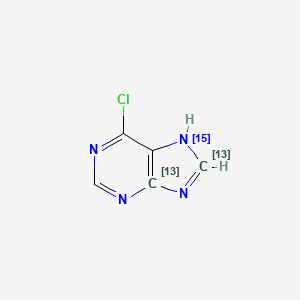
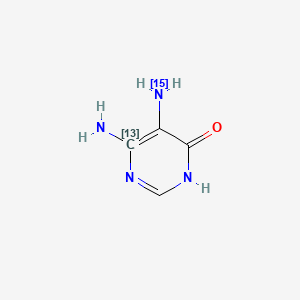
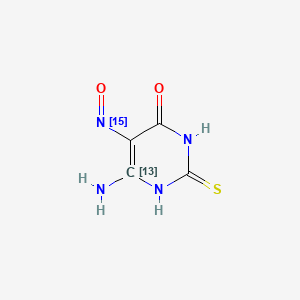
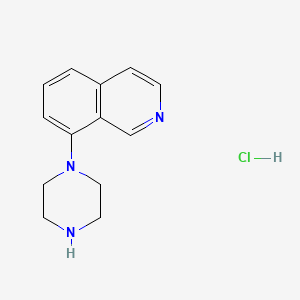
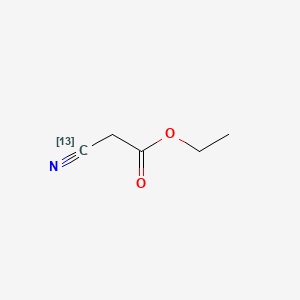
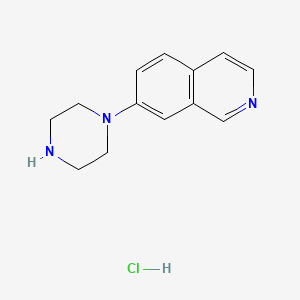
![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)
![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)
